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molecular formula C7H6ClNO3S B8432170 2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester

2-Chloro-5-formyl-4-thiazolecarboxylic acid ethyl ester

Cat. No. B8432170
M. Wt: 219.65 g/mol
InChI Key: CLLQBJRYPSFJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399489B2

Procedure details

Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate (Intermediate 180, 920 mg; 3.2 mmol) was dissolved in acetonitrile dried over molecular sieves. The solution was cooled to 0 C and NMO (570 mg; 1.5 equiv.) was added in a single portion. The reaction was monitored by LC/MS. An additional 1.5 equivalents of NMO was added in two portions over two hours. The reaction was concentrated to a solid residue, redissolved in EtOAc and washed with H2O. Dried the organic over Na2SO4, filtered and concentrated. No further purification. MS (ES) MH+: 220, 222 for C7H6ClNO3S.
Name
Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Intermediate 180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:7][C:6]([Cl:8])=[N:5][C:4]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].C[N+]1([O-])CC[O:18]CC1>C(#N)C>[Cl:8][C:6]1[S:7][C:3]([CH:2]=[O:18])=[C:4]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:5]=1

Inputs

Step One
Name
Ethyl 5-(bromomethyl)-2-chloro-1,3-thiazole-4-carboxylate
Quantity
920 mg
Type
reactant
Smiles
BrCC1=C(N=C(S1)Cl)C(=O)OCC
Name
Intermediate 180
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(N=C(S1)Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
570 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried over molecular sieves
ADDITION
Type
ADDITION
Details
was added in a single portion
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to a solid residue
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the organic over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=C(N1)C(=O)OCC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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